4-Amino-2-isobutoxybenzoic acid

Overview

Description

Physical and Chemical Properties Analysis

Amino acids, which are structurally similar to 4-Amino-2-isobutoxybenzoic acid, are known to be colorless, crystalline substances. They have high melting points (200-300°C) due to their ionic properties . They are soluble in water and slightly soluble in alcohol .Scientific Research Applications

Versatile Intermediate for Value-Added Compounds

4-Amino-2-isobutoxybenzoic acid and its derivatives, like 4-Hydroxybenzoic acid (4-HBA), are valuable intermediates in producing various bioproducts. They find applications in diverse fields such as food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering have played a crucial role in biosynthesizing 4-HBA and related compounds, addressing the growing demand for high-value bioproducts (Wang et al., 2018).

Synthesis and Pharmacological Properties

The synthesis of derivatives of 4-Hydroxybenzoic acid with amino acids, including 4-amino acids, demonstrates their potential pharmacological properties. These synthesized substances exhibit biological activity, suggesting applications in the development of new pharmacological agents (Bakhramov & Niyazov, 2022).

Photodecomposition and Environmental Applications

The study of chlorobenzoic acids, including 4-chlorobenzoic acid, shows their transformation under UV irradiation into hydroxybenzoic acids. This process suggests potential environmental applications in pollution control and the development of eco-friendly degradation methods (Crosby & Leitis, 1969).

Biotechnological Applications

4-Aminobenzoic acid derivatives, like those found in Gastrodia elata, indicate biotechnological applications, particularly in pharmaceutical and nutraceutical industries. These compounds, due to their unique structural features, can be used in developing new therapeutic agents (Guo et al., 2015).

Electropolymerization and Sensor Applications

The electropolymerization of 4-Aminobenzoic acid derivatives demonstrates their potential use in fabricating electrochemical transducers. This application is particularly relevant in the development of sensors, including those for medical diagnostics like dengue detection (Santos et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminobenzoic acid, indicates that it may form combustible dust concentrations in air. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

It’s worth noting that amino acids, in general, play a crucial role in regulating skeletal muscle metabolism . They are essential for maintaining skeletal muscle mass, improving muscle strength, and function .

Mode of Action

Aminosalicylic acid, a compound with a similar structure, inhibits folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid

Biochemical Pathways

Amino acids are formed via biosynthetic pathways that are ubiquitous across most forms of life . Their carbon skeleton precursors are the intermediates of central metabolic pathways .

Pharmacokinetics

Peptides, which are polymers of amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . Due to their large size and relatively poor membrane permeability, they are typically administered parenterally .

Result of Action

A study on 4-aminobenzoic acid derivatives showed that simple chemical modification resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant staphylococcus aureus .

Action Environment

It’s worth noting that the environment can significantly impact the synthesis and function of amino acids . For instance, the most effective catalysts for enantioselective amino acid synthesis are coordination complexes of rhodium(I) with 1,5-cyclooctadiene (COD) and a chiral diphosphine .

Biochemical Analysis

Cellular Effects

The effects of 4-Amino-2-isobutoxybenzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce cytotoxicity by disrupting mitochondrial function and promoting oxidative stress . This compound also affects cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function . For instance, it has been found to inhibit the activity of certain enzymes involved in DNA synthesis, leading to reduced cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that this compound can degrade into various metabolites, which may have different biological activities . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as sustained oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects . At higher doses, it can cause significant adverse effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxicity . These findings highlight the importance of dose optimization in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by amino acid transporters, facilitating its intracellular accumulation . The compound’s distribution within tissues can affect its localization and biological activity, influencing its therapeutic and toxic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . It can be targeted to particular cellular compartments, such as mitochondria or the nucleus, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name |

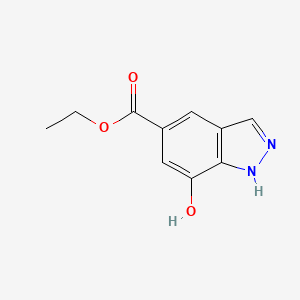

4-amino-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGRGGIUTGMJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1399868.png)

![ethyl 3-amino-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1399869.png)

![Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1399872.png)

![ethyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B1399873.png)

![Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1399874.png)

![4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde](/img/structure/B1399878.png)

![4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride](/img/structure/B1399879.png)

![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1399880.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B1399881.png)

![[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B1399884.png)